molecular formula C17H15N3S B608501 LDN-212320

LDN-212320

Cat. No.: B608501
M. Wt: 293.4 g/mol
InChI Key: DUUQLWDHNYFUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LDN-0212320 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Detailed synthetic routes are often proprietary and may vary between different research groups .

Industrial Production Methods

Industrial production of LDN-0212320 typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as recrystallization and chromatography. The compound is produced under strict regulatory guidelines to ensure its suitability for research purposes .

Chemical Reactions Analysis

Types of Reactions

LDN-0212320 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of LDN-0212320 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from the reactions of LDN-0212320 depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) .

Scientific Research Applications

LDN-0212320 has a wide range of scientific research applications, including:

Mechanism of Action

LDN-0212320 exerts its effects by activating the glutamate transporter (GLT-1) and excitatory amino acid transporter 2 (EAAT2). This activation leads to an increase in the uptake of glutamate, thereby reducing its extracellular concentration. The compound upregulates the expression of GLT-1 in astroglial cells in the hippocampus and anterior cingulate cortex, which is associated with neuroprotection and the prevention of nociceptive pain .

Comparison with Similar Compounds

LDN-0212320 is unique in its ability to selectively activate GLT-1 and EAAT2 without affecting other glutamate transporters. Similar compounds include:

    L-Glutamate: The natural substrate for glutamate transporters.

    Dihydrokainic acid: A known inhibitor of glutamate transporters.

    Threo-beta-hydroxyaspartate: Another inhibitor of glutamate transporters.

Compared to these compounds, LDN-0212320 is distinguished by its selective activation of GLT-1 and EAAT2, making it a valuable tool for studying glutamate transport and its therapeutic potential .

Biological Activity

LDN-212320, chemically known as 3-[[(2-Methylphenyl)methyl]thio]-6-(2-pyridinyl)pyridazine, is a potent activator of the excitatory amino acid transporter 2 (EAAT2), specifically the glutamate transporter GLT-1. This compound has garnered attention for its neuroprotective properties and potential therapeutic applications in various neurological conditions, particularly those involving nociceptive pain and neuroinflammation. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Glutamate Transporter Activation

This compound functions primarily by enhancing the expression and activity of the GLT-1 transporter, which plays a crucial role in clearing excess glutamate from the synaptic cleft. Excess glutamate is associated with excitotoxicity, leading to neuronal injury. By increasing GLT-1 levels, this compound mitigates these harmful effects and promotes neuronal health.

Inhibition of Nociceptive Pathways

Research indicates that this compound can attenuate nociceptive pain by modulating glial cell activity. In a study involving formalin-induced nociceptive pain in mice, this compound was shown to significantly reduce pain behaviors and improve hippocampal-dependent tasks. The compound's analgesic effects were reversed by DHK, a GLT-1 antagonist, confirming its mechanism of action through GLT-1 activation .

Case Studies and Experimental Results

  • Nociceptive Pain Model :
    • Study Design : Mice were subjected to formalin-induced pain to assess the efficacy of this compound.
    • Dosage : Administered at 10 or 20 mg/kg intraperitoneally (i.p).
    • Results :
      • Significant reduction in formalin-evoked nociceptive behavior.
      • Enhanced GLT-1 expression in the hippocampus and anterior cingulate cortex (ACC).
      • Decreased phosphorylation of ERK1/2, a marker associated with nociception .
  • Neuroprotection in Neurodegenerative Models :
    • Study Context : Evaluated in Drosophila models of Huntington's disease.
    • Findings : this compound improved motor function and cognitive impairments associated with neurodegenerative pathology .
  • Chronic Pain Conditions :
    • Clinical Observations : Low-dose naltrexone (LDN), which includes this compound as an active component, has shown promise in reducing symptoms of fibromyalgia and other chronic pain conditions by modulating glial cell activity and inflammation pathways .

Data Summary

StudyModelDosage (mg/kg)Main Findings
Formalin-induced nociceptive pain10, 20Reduced pain behavior; increased GLT-1 expression; decreased ERK phosphorylation
Drosophila Huntington's modelVariableRestored motor function; improved cognitive performance
Fibromyalgia clinical trial4.5Significant improvement in pain tolerance; anti-inflammatory effects

Implications for Therapy

The biological activity of this compound suggests its potential as a therapeutic agent for conditions characterized by chronic pain and neurodegeneration. Its ability to enhance glutamate clearance positions it as a candidate for treating disorders like fibromyalgia, multiple sclerosis, and other neuroinflammatory conditions.

Future Directions

Further research is warranted to explore:

  • Long-term effects of this compound in chronic pain management.
  • Its role in other neurodegenerative diseases beyond Huntington's.
  • Optimal dosing strategies to maximize therapeutic benefits while minimizing side effects.

Properties

IUPAC Name

3-[(2-methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3S/c1-13-6-2-3-7-14(13)12-21-17-10-9-16(19-20-17)15-8-4-5-11-18-15/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUQLWDHNYFUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LDN-212320
Reactant of Route 2
Reactant of Route 2
LDN-212320
Reactant of Route 3
Reactant of Route 3
LDN-212320
Reactant of Route 4
Reactant of Route 4
LDN-212320
Reactant of Route 5
Reactant of Route 5
LDN-212320
Reactant of Route 6
Reactant of Route 6
LDN-212320

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.